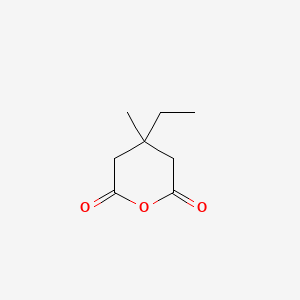

3-Ethyl-3-methylglutaric anhydride

Description

Contextualization within Glutaric Anhydride (B1165640) Chemistry and Derivatives

Glutaric anhydride and its derivatives are important intermediates in various chemical syntheses. fishersci.comsaiper.com Glutaric anhydride itself is a white crystalline solid and is more reactive than its corresponding glutaric acid. saiper.comnih.gov This heightened reactivity makes it a useful precursor in the production of pharmaceuticals, pesticides, and polymers. saiper.com

Derivatives of glutaric anhydride are utilized in a range of applications, including as components of corrosion inhibitors and surfactants. fishersci.comsaiper.com They are also employed in the manufacturing of modified polyesters and as raw materials for flavor compounds. fishersci.comsaiper.com The reactivity of the anhydride group allows for various chemical transformations, such as esterification and amidation, leading to a diverse array of derivative compounds with specific properties. biosynth.com

The introduction of substituents on the glutaric anhydride ring, as seen in 3-ethyl-3-methylglutaric anhydride, allows for the fine-tuning of the molecule's physical and chemical properties. For instance, the presence of alkyl groups can affect solubility, reactivity, and the stereochemical outcome of reactions. Other examples of substituted glutaric anhydrides include 3-methylglutaric anhydride and 3,3-dimethylglutaric anhydride. nih.govnih.gov

Historical Perspectives on Related Glutaric Acid Derivatives and Anhydrides

The study of glutaric acid and its derivatives has a long history in organic chemistry. Glutaric acid, also known as pentanedioic acid, was identified in the 19th century. wikipedia.org It is a naturally occurring compound, produced in the body during the metabolism of certain amino acids like lysine (B10760008) and tryptophan. wikipedia.orgbyjus.com

Early research focused on the synthesis and reactions of dicarboxylic acids, including glutaric acid. A key reaction of glutaric acid is its conversion to glutaric anhydride upon heating, a process that forms a stable six-membered ring. britannica.com This intramolecular dehydration is a fundamental reaction in the study of dicarboxylic acids and their cyclization tendencies. britannica.com

The synthesis of substituted glutaric acids and their corresponding anhydrides has been an area of interest for chemists to explore the effects of substituents on reaction mechanisms and to create novel chemical structures. For example, β-methylglutaric anhydride has been synthesized through various methods, including the condensation of acetaldehyde (B116499) with cyanoacetamide and the oxidation of 3-methyl-1,3-cyclohexanedione. orgsyn.org These historical synthetic efforts have laid the groundwork for the preparation of more complex derivatives like this compound.

Contemporary Significance in Organic Synthesis and Chemical Biology

In modern chemical research, this compound and related compounds continue to be of interest. Cyclic anhydrides are valuable intermediates and monomers in synthetic chemistry. acs.org Their reactivity makes them useful building blocks for the synthesis of more complex molecules.

The anhydride functional group is susceptible to nucleophilic attack, allowing for ring-opening reactions with a variety of nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity is harnessed in the synthesis of mono- and diesters, amides, and ketones. vulcanchem.com

In the field of chemical biology, glutaric anhydride and its derivatives can be used to modify biological molecules. For instance, glutaric anhydride has been employed for the surface modification of cellulose, introducing a carboxylic acid group that can be further functionalized. chemicalbook.com This type of modification can alter the properties of biopolymers and is a strategy used in the development of new biomaterials and drug delivery systems. chemicalbook.com Substituted glutaric anhydrides, such as 3-methylglutaric anhydride, have been used as reagents in the synthesis of receptor antagonists that play a role in inflammatory responses. chemicalbook.com The specific substitution pattern on the anhydride ring can influence the biological activity of the resulting molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-8(2)4-6(9)11-7(10)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVZSLYJGKSCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219993 | |

| Record name | 3-Ethyl-3-methylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-57-6 | |

| Record name | 4-Ethyldihydro-4-methyl-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6970-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-methylglutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6970-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-3-methylglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-3-methylglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-3-methylglutaric anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5GDJ2EUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Reactivity of 3 Ethyl 3 Methylglutaric Anhydride

Nucleophilic Ring-Opening Reactions

The cyclic anhydride (B1165640) structure of 3-Ethyl-3-methylglutaric anhydride readily undergoes ring-opening reactions in the presence of nucleophiles. These reactions are fundamental to its application in creating a diverse range of derivatives.

The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of mono- or diesters. The initial nucleophilic attack by an alcohol molecule on one of the carbonyl groups results in the opening of the anhydride ring to form a hemiaster (a compound with both an ester and a carboxylic acid group). This reaction is a common strategy for producing monoesters of dicarboxylic acids.

If an excess of the alcohol is used, particularly under conditions that promote esterification (such as the presence of an acid catalyst), the newly formed carboxylic acid group can undergo a subsequent reaction to form a diester. The specific outcome of the reaction—whether a hemiaster or a diester is formed—can be controlled by the stoichiometry of the reactants and the reaction conditions.

| Reactant | Product(s) | Reaction Type |

| This compound + Alcohol (1 equivalent) | Hemiasters | Alcoholysis |

| This compound + Alcohol (>2 equivalents) | Diesters | Alcoholysis |

Similar to alcoholysis, the reaction of this compound with amines, known as aminolysis, is a robust method for synthesizing amide derivatives. Primary and secondary amines can act as nucleophiles, attacking a carbonyl carbon and opening the anhydride ring to form a monoamide-monocarboxylic acid. youtube.com This reaction is generally rapid and efficient. sci-hub.box

The initial product of aminolysis is an N-substituted 3-ethyl-3-methylglutaramic acid. Depending on the reaction conditions and the nature of the amine, further reaction to form a diamide (B1670390) can be achieved, although this typically requires more forcing conditions than the initial ring-opening. The aminolysis of cyclic anhydrides is a valuable tool in the synthesis of polyamides and other complex molecules containing amide functionalities. youtube.com

| Reactant | Product(s) | Reaction Type |

| This compound + Amine | Amide Derivatives | Aminolysis |

This compound readily reacts with water in a hydrolysis reaction to yield its parent dicarboxylic acid, 3-Ethyl-3-methylglutaric acid. vulcanchem.com This process involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the cleavage of the anhydride bond and the formation of two carboxylic acid functional groups. vulcanchem.com This reaction is often facile and can occur even with atmospheric moisture, highlighting the need for anhydrous conditions when handling and storing the anhydride. The reverse reaction, the dehydration of 3-Ethyl-3-methylglutaric acid, typically requires heating, often in the presence of a dehydrating agent, to reform the anhydride.

| Reactant | Product(s) | Reaction Type |

| This compound + Water | 3-Ethyl-3-methylglutaric Acid | Hydrolysis |

Reactions with Organometallic Reagents, including Grignard Additions

The reaction of this compound with potent organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. libretexts.org This transformation proceeds through a sequential addition-elimination-addition mechanism. libretexts.org The first equivalent of the Grignard reagent adds to one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate then collapses, with the carboxylate group acting as a leaving group, to form a ketone. libretexts.org

A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, generating another tetrahedral intermediate which, upon acidic workup, is protonated to yield a tertiary alcohol. libretexts.org This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex alcohol structures. It is important to note that less reactive organometallic reagents, such as organocuprates (Gilman reagents), may react more selectively to afford the ketone as the final product without the subsequent addition. youtube.com

| Reactant | Reagent | Product(s) |

| This compound | Grignard Reagent | Tertiary Alcohols |

| This compound | Organocuprate Reagent | Ketones |

Acylative Processes and Mechanistic Pathways of Decarboxylation for Related Anhydrides

While specific studies on the decarboxylation of this compound are not prevalent, the acylative capabilities of cyclic anhydrides are well-established. They can be employed as acylating agents in various reactions, transferring an acyl group to a nucleophile.

Research into related systems, such as carboxylic-phosphoric anhydrides, has shed light on mechanistic pathways involving decarbonylation. nih.gov These studies, often employing density functional theory (DFT), investigate the activation of carboxylic acids and their subsequent decarbonylative coupling reactions. nih.gov Such processes can be crucial in the synthesis of valuable molecules. nih.gov Although not a direct example of this compound's reactivity, these studies provide a framework for understanding potential, more complex transformations that related anhydrides can undergo.

Stereoselective and Enantioselective Transformations Initiated by Cyclic Anhydrides

Cyclic anhydrides, including derivatives of glutaric acid, are valuable substrates in stereoselective and enantioselective synthesis. The desymmetrization of prochiral cyclic anhydrides through nucleophilic attack is a powerful strategy for creating chiral molecules with high enantiomeric excess.

For instance, the kinetic resolution of secondary thiols has been achieved with high enantioselectivity using a synergistic organocatalytic system involving the desymmetrization of a related anhydride. This highlights the potential of cyclic anhydrides in asymmetric synthesis. The rigid, cyclic nature of the anhydride can provide a conformational bias that allows for selective attack by a chiral reagent or catalyst, leading to the preferential formation of one enantiomer of the product. While specific examples utilizing this compound in this context are not widely reported, the principles established with similar cyclic anhydrides suggest its potential as a substrate in such transformations.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies

3-Ethyl-3-methylglutaric anhydride's structure, featuring a quaternary stereocenter, makes it a valuable chiral building block in asymmetric synthesis. york.ac.uk Asymmetric synthesis aims to create specific stereoisomers of a chiral molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. scispace.com The anhydride (B1165640) can be desymmetrized using chiral catalysts or reagents to yield enantiomerically enriched products. This approach allows for the controlled introduction of a chiral center that can be further elaborated into more complex molecular architectures.

The presence of the quaternary carbon atom, substituted with two different alkyl groups (ethyl and methyl), is a key feature. This allows for the creation of a chiral center upon ring opening of the anhydride. The strategic use of chiral alcohols or amines as nucleophiles, often in the presence of a catalyst, can lead to the selective formation of one enantiomer over the other. This process is fundamental to creating optically active molecules with desired biological activities.

Precursor Role in the Synthesis of Complex Organic Molecules and Natural Product Fragments

The reactivity of the anhydride group in this compound makes it a versatile precursor for a variety of more complex organic molecules. The anhydride can undergo nucleophilic attack by a range of reagents, including alcohols, amines, and organometallic compounds, leading to the formation of esters, amides, and ketones, respectively. This reactivity allows for the introduction of diverse functionalities and the extension of the carbon skeleton.

For instance, the ring-opening of the anhydride with a chiral alcohol can produce a monoester with a newly created stereocenter. The remaining carboxylic acid group can then be further functionalized. This step-wise approach provides a high degree of control over the final molecular structure. This makes this compound a useful starting material for the synthesis of fragments of natural products and other intricate organic structures.

Integration into Polymer Chemistry and Resin Formulations

The dicarboxylic nature of the parent acid, 3-ethyl-3-methylglutaric acid, derived from the anhydride, allows for its incorporation into polymers. sigmaaldrich.com The anhydride itself can be used as a monomer or a curing agent in the production of various resins.

This compound can be used in the synthesis of polycarboxylic acid resins. google.com These resins are often produced through the reaction of the anhydride with polyols or epoxy compounds. google.com The anhydride ring opens to form ester linkages, creating a cross-linked polymer network. The properties of the resulting resin, such as hardness, flexibility, and chemical resistance, can be tailored by the choice of the co-monomers and the reaction conditions. These resins find applications in coatings, adhesives, and composite materials.

The use of anhydrides in polymerization reactions is often favored from a green chemistry perspective. The ring-opening polymerization of anhydrides is an atom-economical process, as no small molecules are eliminated during the reaction. Furthermore, the development of catalytic systems for these polymerizations can lead to more efficient and environmentally benign processes. rsc.org The incorporation of this compound into polymers can impart specific properties due to its substituted quaternary carbon, potentially influencing the polymer's thermal stability, solubility, and mechanical properties.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. While specific spectral data for 3-Ethyl-3-methylglutaric anhydride (B1165640) is not widely published, the expected resonances can be predicted based on its structure and by comparison with analogous compounds like 3-ethyl-3-methylglutaric acid. chemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups, as well as the methylene (B1212753) protons of the glutaric anhydride ring. The ethyl group would present as a triplet for the terminal methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a result of spin-spin coupling. The methyl group attached to the quaternary carbon would appear as a singlet. The two sets of methylene protons in the anhydride ring are diastereotopic and would likely appear as complex multiplets due to their different chemical environments and restricted rotation.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. Key signals would include those for the two carbonyl carbons of the anhydride group, the quaternary carbon, and the carbons of the ethyl and methyl substituents, along with the methylene carbons in the ring. The chemical shifts of these carbons provide critical data for confirming the cyclic anhydride structure. illinois.edu A combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and finalizing the structural elucidation. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Ethyl-3-methylglutaric anhydride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ring CH₂ (alpha to C=O) | Multiplet | ~40-50 |

| Quaternary C | - | ~40-50 |

| Ethyl CH₂ | Quartet | ~30-40 |

| Substituent CH₃ | Singlet | ~20-30 |

| Ethyl CH₃ | Triplet | ~5-15 |

Infrared (IR) Spectroscopy for Corroborating Functional Group Presence

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its chemical identity. nist.gov

The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching vibrations resulting from symmetric and asymmetric stretching modes. These typically appear as two distinct, strong peaks. For this compound, these bands are observed at approximately 1760 cm⁻¹ and 1810 cm⁻¹ in the gas phase. The presence of two carbonyl absorptions is a definitive indicator of an anhydride functional group. nist.govpressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~2970 | C-H (Alkyl) | Stretch |

| ~1810 | C=O | Asymmetric Stretch |

| ~1760 | C=O | Symmetric Stretch |

| ~1460 | C-H (Alkyl) | Bend |

| ~1050 | C-O-C | Stretch |

Data derived from the NIST Chemistry WebBook gas-phase IR spectrum. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. nist.gov

For this compound, the molecular formula is C₈H₁₂O₃, corresponding to a molecular weight of approximately 156.18 g/mol . nist.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156.

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for cyclic anhydrides and substituted alkanes. libretexts.org Common fragmentation events include:

Loss of CO₂: A peak at m/z 112 (M - 44) resulting from the expulsion of a carbon dioxide molecule.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group leads to a fragment at m/z 127 (M - 29).

Loss of CO and an ethyl radical: Subsequent loss of carbon monoxide from the m/z 127 fragment could produce a peak at m/z 99.

McLafferty Rearrangement: Rearrangement involving the ethyl group could also lead to characteristic fragments.

The NIST mass spectrum for this compound shows a base peak at m/z 55, with other significant peaks that correspond to these and other fragmentation pathways, confirming the compound's structure. nist.govnih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | nist.govnih.gov |

| Molecular Weight | 156.1791 g/mol | nist.gov |

| Mass-to-Charge Ratio (m/z) of Molecular Ion | 156 | nist.gov |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this compound. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing volatile compounds like this compound. In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with a stationary phase. The separated components then enter the mass spectrometer for identification. nist.gov This technique is highly effective for determining the purity of a synthesized batch of this compound by detecting and identifying any residual starting materials (e.g., 3-ethyl-3-methylglutaric acid), solvents, or byproducts from the synthesis, such as its formation from β-lactones. acs.orgchemicalbook.com The retention time from the GC provides a quantitative measure of the compound, while the MS provides definitive structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is used for separating non-volatile or thermally sensitive compounds. While this compound is amenable to GC, HPLC offers an alternative, particularly for monitoring reaction progress where the starting materials or products may not be suitable for GC analysis. Using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can effectively separate the anhydride from related impurities. A detector, such as a UV detector, would be used for quantification, allowing for a precise determination of the compound's purity.

Computational and Theoretical Investigations of Anhydride Structures and Reactivity

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular properties of cyclic anhydrides, including 3-ethyl-3-methylglutaric anhydride (B1165640). These computational methods provide insights into the intrinsic characteristics of these molecules, independent of solvent or other environmental effects.

The gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity. Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change. nih.gov Experimental techniques such as Fourier transform-ion cyclotron resonance and high-pressure chemical ionization, coupled with theoretical calculations, have been employed to determine these values for various cyclic anhydrides. researchgate.net

Studies have shown that the proton affinities of cyclic anhydrides increase with ring size. researchgate.net For instance, the proton affinity of glutaric anhydride is higher than that of succinic anhydride. This trend is attributed to the increased stability of the protonated species in larger rings, where the positive charge can be better accommodated. researchgate.net The introduction of alkyl substituents, such as a methyl group, further enhances the proton affinity. researchgate.net

In the case of glutaric anhydride and its derivatives, protonation is accompanied by the fission of an acyl bond, leading to an increase in entropy. The resulting protonated structures are stabilized by an electrostatic attraction between the two ends of the ion. This stabilizing effect is more pronounced in the larger glutaric anhydride ring compared to smaller cyclic anhydrides. researchgate.net

A comparison of the gas-phase proton affinities for several cyclic anhydrides is presented in the table below.

| Compound | Proton Affinity (kJ/mol) |

| Succinic anhydride | 797 ± 1 researchgate.net |

| Methylsuccinic anhydride | 807 ± 1 researchgate.net |

| Glutaric anhydride | 816 ± 3 researchgate.net |

| 3-Methylglutaric anhydride | 820 ± 3 researchgate.net |

This table presents experimental gas-phase proton affinities for a series of cyclic anhydrides, demonstrating the effect of ring size and substitution on basicity.

Thermochemical Studies and Energetic Profiles of Anhydride Systems (e.g., Enthalpies of Formation, Fusion, and Vaporization)

Thermochemical studies provide crucial data on the energetic properties of anhydride systems. Experimental techniques like differential scanning calorimetry (DSC), Knudsen effusion method, and thermogravimetric analysis (TGA) are used to determine key thermodynamic parameters. scielo.org.mxresearchgate.net

For 3-methylglutaric anhydride, the temperature and molar enthalpy of fusion have been determined to be (316.05 ± 0.01) K and (15.75 ± 0.37) kJ·mol⁻¹, respectively. scielo.org.mx The molar heat capacity in the solid phase has also been measured. scielo.org.mx The standard molar enthalpies of sublimation and vaporization at 298.15 K have been determined using the Knudsen effusion method and TGA, respectively. scielo.org.mxresearchgate.net These experimental values are then used to calculate the standard molar enthalpy of formation in the gas phase. scielo.org.mxscielo.org.mx

In instances where experimental determination is challenging, such as for 3,3-dimethylglutaric anhydride which exhibits crystal transitions, functional group-contribution methods and machine learning-based models are employed to estimate thermochemical properties. scielo.org.mxresearchgate.netsmf.mx These estimation methods are often validated using experimental data from related compounds like glutaric anhydride and 3-methylglutaric anhydride. scielo.org.mxscielo.org.mx

The following table summarizes key thermochemical data for 3-methylglutaric anhydride.

| Thermochemical Property | Value | Method |

| Melting Point | (316.05 ± 0.01) K scielo.org.mx | DSC scielo.org.mxresearchgate.net |

| Molar Enthalpy of Fusion | (15.75 ± 0.37) kJ·mol⁻¹ scielo.org.mx | DSC scielo.org.mxresearchgate.net |

| Molar Heat Capacity (solid, 273.15-304.15 K) | (180.0 ± 13.2) J·mol⁻¹·K⁻¹ scielo.org.mx | DSC scielo.org.mx |

| Molar Enthalpy of Sublimation (298.15 K) | Determined scielo.org.mxresearchgate.net | Knudsen Effusion scielo.org.mxresearchgate.net |

| Molar Enthalpy of Vaporization (298.15 K) | Determined scielo.org.mxresearchgate.net | TGA scielo.org.mxresearchgate.net |

This table outlines the experimentally determined thermochemical properties for 3-methylglutaric anhydride, providing a basis for understanding its energetic profile.

Mechanistic Studies and Reaction Pathway Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving anhydrides. Density functional theory (DFT) calculations, for example, can be used to explore the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.net This allows for the elucidation of reaction pathways and the prediction of product distributions.

For instance, in the context of Diels-Alder reactions, computational studies have shown that the reaction between a diene and maleic anhydride can proceed through either a concerted or a stepwise mechanism, depending on the reaction conditions. researchgate.net These models can also predict the stereoselectivity of such reactions.

While specific mechanistic studies on 3-ethyl-3-methylglutaric anhydride are not extensively detailed in the provided search results, the principles of computational reaction analysis are broadly applicable. Such studies would involve mapping the energy landscape for reactions such as nucleophilic attack on the carbonyl carbons, which is a characteristic reaction of anhydrides. The presence of the ethyl and methyl groups at the 3-position would influence the steric and electronic environment of the reactive centers, and computational modeling could quantify these effects on reaction barriers and thermodynamics.

Molecular Dynamics and Conformation Analysis of Substituted Glutaric Anhydrides

Molecular dynamics (MD) simulations provide a means to study the conformational landscape and dynamic behavior of substituted glutaric anhydrides like this compound. researchgate.net MD simulations model the movement of atoms over time, offering insights into the flexibility of the ring system and the preferred orientations of the substituents. mdpi.comnih.gov

The six-membered ring of glutaric anhydride and its derivatives is not planar and can adopt various conformations, such as chair and boat forms. The substituents on the ring, in this case, an ethyl and a methyl group at the 3-position, will have preferred equatorial or axial orientations to minimize steric strain.

MD simulations can be used to:

Determine the relative energies of different conformers.

Investigate the energy barriers for conformational interconversions.

Analyze the effect of the solvent environment on conformational preferences.

Study the interactions of the anhydride with other molecules, such as in a biological context or during a chemical reaction. mdpi.com

By understanding the conformational preferences and dynamics of this compound, a more complete picture of its reactivity and physical properties can be obtained.

Q & A

Q. What are the established synthetic routes for 3-ethyl-3-methylglutaric anhydride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclodehydration of 3-ethyl-3-methylglutaric acid using a catalyst such as acetic anhydride or thionyl chloride. Key steps include:

-

Reaction Setup : React the diacid with acetic anhydride (1:2 molar ratio) under reflux in anhydrous conditions .

-

Purification : Distill under reduced pressure (boiling point ~181°C at 25 mmHg, similar to analogs) or recrystallize from dry toluene to remove unreacted acid .

-

Purity Validation : Confirm via FTIR (C=O stretch at ~1800 cm⁻¹ for anhydride) and ¹H NMR (absence of carboxylic proton signals at δ 10-12 ppm) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| CAS Number | 6970-57-6 | |

| Molecular Formula | C₈H₁₂O₃ | |

| Melting Point | Not explicitly reported* | † |

| Boiling Point | ~181°C (25 mmHg, extrapolated) |

*Analogous 3,3-dimethylglutaric anhydride melts at 122–126°C .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy :

- FTIR : Detect anhydride carbonyl peaks (asymmetric ~1800 cm⁻¹, symmetric ~1760 cm⁻¹).

- ¹³C NMR : Look for carbonyl carbons at δ 165–175 ppm and quaternary carbons from ethyl/methyl groups .

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C: 61.53%, H: 7.69%, O: 30.77%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition should align with analogs (e.g., ~200°C for 3,3-dimethylglutaric anhydride) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Mitigate via:

- Recrystallization : Use high-purity solvents (e.g., dry hexane) to isolate anhydride free of residual acid.

- Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min under N₂) to ensure reproducibility .

- Comparative Studies : Cross-reference with structurally similar anhydrides (e.g., 3,3-dimethylglutaric anhydride) to identify trends in substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : Use density functional theory (DFT) to:

- Calculate Frontier Molecular Orbitals : Identify nucleophilic attack sites (LUMO distribution).

- Simulate Reaction Pathways : Compare activation energies for reactions with amines vs. alcohols, leveraging databases of analogous anhydrides .

- Validate Experimentally : Correlate computational results with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What methodologies address challenges in using this compound for polymer functionalization?

- Methodological Answer : Key considerations include:

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize hydrolysis. Confirm anhydride stability via in-situ FTIR .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance reactivity with hydroxyl or amine groups in polymers.

- Side Reaction Mitigation : Monitor for cross-linking using gel permeation chromatography (GPC) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.